molecular formula C11H14N2O3S B1263660 S-(phenylacetothiohydroximoyl)-L-cysteine

S-(phenylacetothiohydroximoyl)-L-cysteine

Cat. No.: B1263660
M. Wt: 254.31 g/mol
InChI Key: DPHQZNQYOOCWSR-FWSONLODSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(phenylacetothiohydroximoyl)-L-cysteine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a benzyl group, and a hydroxycarbonimidoyl group attached to a sulfanylpropanoic acid backbone. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Scientific Research Applications

S-(phenylacetothiohydroximoyl)-L-cysteine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(phenylacetothiohydroximoyl)-L-cysteine typically involves multiple steps, including the formation of intermediate compounds that are subsequently transformed into the final product. One common synthetic route involves the use of amino acids as starting materials, which are then modified through a series of reactions such as alkylation, oxidation, and hydrolysis. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Additionally, purification methods like crystallization, chromatography, and distillation are used to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

S-(phenylacetothiohydroximoyl)-L-cysteine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydroxycarbonimidoyl group to an amine.

    Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives .

Mechanism of Action

The mechanism of action of S-(phenylacetothiohydroximoyl)-L-cysteine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds, coordinate with metal ions, and participate in various non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to changes in biochemical pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-sulfanylpropanoic acid
  • (2R)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride
  • (2R)-2-benzyl-3-nitropropanoic acid

Uniqueness

Compared to similar compounds, S-(phenylacetothiohydroximoyl)-L-cysteine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

(2R)-2-amino-3-[(Z)-C-benzyl-N-hydroxycarbonimidoyl]sulfanylpropanoic acid

InChI

InChI=1S/C11H14N2O3S/c12-9(11(14)15)7-17-10(13-16)6-8-4-2-1-3-5-8/h1-5,9,16H,6-7,12H2,(H,14,15)/b13-10-/t9-/m0/s1

InChI Key

DPHQZNQYOOCWSR-FWSONLODSA-N

Isomeric SMILES

C1=CC=C(C=C1)C/C(=N/O)/SC[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(=NO)SCC(C(=O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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